Sodium tungstate dihydrate

Vue d'ensemble

Description

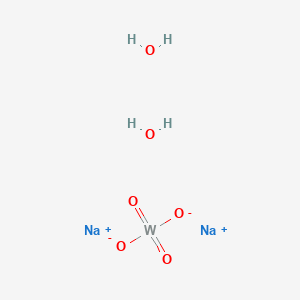

Le tungstate de sodium dihydraté est un composé inorganique de formule chimique Na₂WO₄·2H₂O. Il s’agit d’un solide blanc, soluble dans l’eau, qui sert de sel de sodium de l’acide tungstique. Ce composé est largement utilisé dans diverses synthèses chimiques et applications industrielles en raison de ses propriétés et de sa réactivité uniques .

Mécanisme D'action

Le tungstate de sodium dihydraté exerce ses effets par le biais de divers mécanismes :

Activité catalytique : Il active le peroxyde d’hydrogène, facilitant l’oxydation des substrats organiques.

Inhibition du molybdène : Le tungstate de sodium entre en compétition avec le molybdène, réduisant sa concentration dans les tissus et affectant les voies métaboliques associées.

Composés similaires :

- Tungstate de lithium

- Tungstate de césium

Comparaison : Le tungstate de sodium dihydraté est unique en raison de sa haute solubilité dans l’eau et de sa capacité à agir à la fois comme un oxydant et comme un catalyseur. Contrairement aux tungstates de lithium et de césium, le tungstate de sodium est plus couramment utilisé dans les applications industrielles et présente un éventail plus large d’activités catalytiques .

Analyse Biochimique

Biochemical Properties

Sodium tungstate dihydrate plays a significant role in biochemical reactions. It is known to modulate hematopoiesis, immune cell populations, and immune responses in rodent models . It is also a competitive inhibitor of molybdenum, as tungsten is directly below molybdenum on the periodic table, leading to similar electrochemical properties .

Cellular Effects

This compound has been reported to have effects on various types of cells and cellular processes. For instance, it has been shown to modulate immune cell populations and immune responses in rodent models . It also exhibits anti-diabetic effects .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to act as a catalyst for the epoxidation of alkenes and the oxidation of alcohols into aldehydes or ketones . It also exhibits anti-diabetic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a study on female B6C3F1/N mice, the mice received 0–2000mg of this compound per liter in their drinking water for 28 days. The study found that three different parameters of cell-mediated immunity were similarly affected at 1000mg per liter .

Transport and Distribution

It is known that this compound is water-soluble , which may facilitate its transport and distribution.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tungstate de sodium dihydraté est généralement synthétisé par digestion de minerais de tungstène, tels que la wolframite et la scheelite, en milieu basique. Par exemple, la wolframite peut être traitée avec de l’hydroxyde de sodium et de l’eau pour produire du tungstate de sodium dihydraté et de l’hydroxyde de fer/manganèse : [ \text{Fe/MnWO}4 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2\text{WO}_4·2\text{H}_2\text{O} + \text{Fe/Mn(OH)}_2 ] Sinon, le carbure de tungstène peut être traité avec un mélange de nitrate de sodium et d’hydroxyde de sodium dans un processus de fusion pour produire du tungstate de sodium {_svg_2}.

Méthodes de production industrielle : Sur le plan industriel, le tungstate de sodium dihydraté est produit en traitant des minerais de tungstène avec du carbonate de sodium ou de l’hydroxyde de sodium dans des conditions contrôlées. La solution résultante est ensuite cristallisée pour obtenir la forme dihydratée. Cette méthode est efficace et évolutive, ce qui la rend appropriée pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le tungstate de sodium dihydraté subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Une réaction notable est son traitement avec de l’acide chlorhydrique, qui produit du trioxyde de tungstène et du chlorure de sodium : [ \text{Na}2\text{WO}_4 + 2 \text{HCl} \rightarrow \text{WO}_3 + 2 \text{NaCl} + \text{H}_2\text{O} ] Cette réaction peut être inversée à l’aide d’hydroxyde de sodium aqueux {_svg_4}.

Réactifs et conditions courants :

Principaux produits :

Trioxyde de tungstène (WO₃) : Formé par réaction avec l’acide chlorhydrique.

Époxydes et composés carbonylés : Produits par réactions catalytiques avec les alcènes et les alcools.

4. Applications de la recherche scientifique

Le tungstate de sodium dihydraté a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Sodium tungstate dihydrate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- Lithium Tungstate

- Caesium Tungstate

Comparison: Sodium tungstate dihydrate is unique due to its high solubility in water and its ability to act as both an oxidizing agent and a catalyst. Unlike lithium and caesium tungstates, sodium tungstate is more commonly used in industrial applications and has a broader range of catalytic activities .

Propriétés

IUPAC Name |

disodium;dioxido(dioxo)tungsten;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.2H2O.4O.W/h;;2*1H2;;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZFLQRLSGVIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13472-45-2 (Parent) | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0032079 | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; Effloresces in dry air; [Merck Index] White odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium tungstate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10213-10-2 | |

| Record name | Sodium tungstate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tungstate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM TUNGSTATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1F4NY6U13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Sodium tungstate dihydrate?

A1: The molecular formula of this compound is Na2WO4.2H2O, and its molecular weight is 329.85 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, Raman spectroscopy has been used to characterize this compound, providing insights into its structural properties. []

Q3: What are the main catalytic applications of this compound?

A3: this compound is frequently employed as a catalyst or catalyst precursor in a variety of organic reactions. These include epoxidation, cleavage of double bonds, oxidation of various functional groups (alcohols, amines, imines, organosulfur compounds), aromatic halogenation, and the synthesis of β-arylvinyl bromides and 1-H-tetrazoles. []

Q4: How does this compound act as an oxidizing agent?

A4: this compound can form peroxotungstate complexes in situ when combined with oxalic acid and hydrogen peroxide. This complex acts as an effective oxidizing agent in various reactions, such as the oxidation of sulfides to sulfoxides or sulfones. [, , ]

Q5: Can you provide an example of this compound's use in organic synthesis?

A5: this compound has been successfully used in the synthesis of benzopyranopyridines. This four-component reaction involves the condensation of salicylaldehydes, thiols, and malononitrile, with nano-PbWO4 (derived from this compound) acting as a heterogeneous catalyst under ultrasonic irradiation. [, ]

Q6: Is this compound used in nanoparticle synthesis?

A6: Yes, it plays a crucial role in synthesizing tungsten-based nanoparticles. For instance, it's used in creating tungsten-iron alloy crystals within the apoferritin cavity for enhanced MRI contrast agents. [, ] It's also used in preparing bismuth tungstate powder with high photocatalytic activity via a high-temperature microwave hydrothermal method. []

Q7: Are there any studies on the kinetics of this compound in chemical reactions?

A7: Yes, research has explored the kinetics of pyrolysis involving this compound alongside other fire retardants. This research identified intermediate phases and reactions during decomposition using thermal analysis and X-ray examination. []

Q8: Are there computational chemistry studies on this compound?

A8: While limited, some studies utilize computational techniques. For instance, research on sodium metasilicate pentahydrate included a comparative 23Na NMR study involving this compound and sodium molybdate dihydrate. []

Q9: What is known about the toxicity of this compound?

A9: Studies have evaluated the toxicology and carcinogenicity of this compound in rats and mice. These studies highlight potential concerns regarding chronic toxicity, particularly in the kidneys, emphasizing the need for responsible handling and exposure control. [, , ]

Q10: Does this compound have any immunotoxic effects?

A10: Research indicates that this compound might have immunotoxic effects, particularly on cell-mediated immunity. Studies in mice showed that exposure to this compound in drinking water could suppress T-cell proliferative responses and cytotoxic T-lymphocyte activity. []

Q11: How is this compound quantified in biological samples?

A11: Inductively coupled plasma mass spectrometry (ICP-MS) is commonly employed to quantify tungsten levels in biological samples, including those from toxicology studies on this compound. []

Q12: What is the environmental impact of this compound?

A12: While this compound occurs naturally, its industrial use raises concerns about its release into the environment. Research on its presence in soil, waterways, groundwater, and even human tissues highlights the need for proper waste management and mitigation strategies. []

Q13: Are there other interesting applications of this compound?

A13: this compound plays a crucial role in various fields. For instance, it's used in preparing WO3 nanostructures for gas sensing applications. [, , ] It also finds use in synthesizing materials like nitrogen-doped bismuth tungstate powder photocatalysts. []

Q14: How does this compound contribute to research on anaerobic bacteria?

A14: this compound is a component of specific growth media for anaerobic bacteria. This highlights its utility in cultivating and studying these microorganisms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

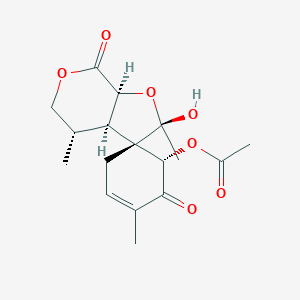

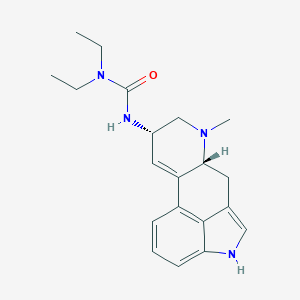

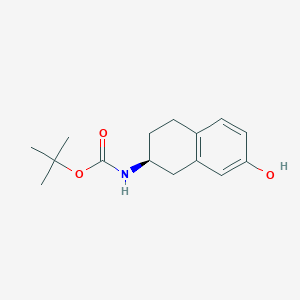

![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)